molecular formula C11H15ClN4O B1511584 (6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1178836-15-1

(6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No. B1511584
CAS RN: 1178836-15-1
M. Wt: 254.71 g/mol
InChI Key: HPBFRWJWWDZKPC-UHFFFAOYSA-N
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Description

“(6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 1178836-15-1. Its IUPAC name is 3-chloro-6-[(4-ethyl-1-piperazinyl)carbonyl]pyridazine . The compound has a molecular weight of 254.72 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN4O/c1-2-15-5-7-16(8-6-15)11(17)9-3-4-10(12)14-13-9/h3-4H,2,5-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Herbicide Development

Research dating back to 1969 investigated the modes of action of pyridazinone herbicides, identifying that four substituted pyridazinone compounds inhibited photosynthesis and the Hill reaction in barley, attributing to their phytotoxicity. These findings suggest the potential of pyridazinone derivatives, similar in structure to (6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone, in the development of effective herbicides with specific mechanisms of action (Hilton et al., 1969).

Molecular Structure and Complex Formation

A study focused on the synthesis and conformational analysis of related compounds, revealing insights into the molecular structure and stability of these derivatives. The research demonstrates the intricacies of molecular interactions and the potential of these compounds in forming stable structures with distinct properties (Karkhut et al., 2014).

Anticancer and Antimicrobial Agents

Recent studies have synthesized derivatives of (6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone with a focus on their potential as anticancer and antimicrobial agents. These compounds were evaluated for their biological activity, showing promising results against cancer cell lines and pathogenic bacterial strains. Such research underscores the compound's versatility and the possibility of developing novel pharmaceuticals based on its structure (Katariya et al., 2021).

Safety and Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

(6-chloropyridazin-3-yl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-2-15-5-7-16(8-6-15)11(17)9-3-4-10(12)14-13-9/h3-4H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBFRWJWWDZKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734037
Record name (6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone

CAS RN

1178836-15-1
Record name (6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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